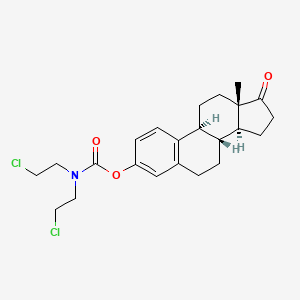
Estramustine
Vue d'ensemble
Description
Estromustine, also known as estrone 17β-3-N-bis(2-chloroethyl)carbamate or estrone–cytostatic complex, is a major active metabolite of the cytostatic antineoplastic agent and estrogen estramustine phosphate . It belongs to the general group of medicines called antineoplastics and is used to treat some cases of prostate cancer . It is a combination of two medicines, an estrogen and mechlorethamine .
Synthesis Analysis
The synthesis of Estromustine involves the condensation of the hydroxy group of 17β-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid .
Molecular Structure Analysis
Estromustine has a molecular formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Chemical Reactions Analysis
Estromustine is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death .
Physical And Chemical Properties Analysis
Estromustine is a small molecule with a chemical formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Applications De Recherche Scientifique
Traitement du cancer de la prostate métastatique et/ou évolutif
L'estramostine est un agent antinéoplasique utilisé pour le traitement palliatif des patients atteints d'un carcinome métastatique et/ou évolutif de la prostate . Il s'agit d'une combinaison d'estradiol et d'azote moutarde. In vivo, la partie azote-moutarde devient active et participe à l'alkylation de l'ADN ou d'autres composants cellulaires .
Alkylation de l'ADN
Le composant azote moutarde de l'estramostine est actif in vivo et peut alkyler l'ADN et d'autres composants cellulaires des cellules en division rapide . Cela provoque des cassures de la chaîne d'ADN ou des événements de mauvaise transcription, conduisant à l'apoptose et à la mort cellulaire .
Liaison aux récepteurs des œstrogènes
En raison du composant œstrogène du médicament, il peut se lier de manière plus sélective aux récepteurs des œstrogènes actifs . Cela permet le transport de l'agent cytotoxique directement vers les cellules tumorales dépendantes des stéroïdes grâce à la liaison aux récepteurs des œstrogènes .
Traitement du cancer du sein
Le phosphate d'estramostine a été conçu et développé pour le traitement du cancer du sein suite à l'observation de la présence de récepteurs des œstrogènes dans les tissus mammaires normaux et les tumeurs . La conception du médicament était basée sur l'hypothèse que la conjugaison de l'estradiol 17-B avec l'agent alkylant nor-azote moutarde permettrait le transport de l'agent cytotoxique directement vers les cellules tumorales dépendantes des stéroïdes .
Réduction de la toxicité de la moelle osseuse et du foie
Le concept conduisant à la synthèse du phosphate d'estramostine était également basé sur l'effet bénéfique observé dans le cancer de la prostate d'un phosphate de polyœstrodiol . Ce mécanisme entraînerait alors une meilleure spécificité pour les cellules cibles, tout en réduisant la toxicité de la moelle osseuse et du foie .
Traitement rentable du cancer de la prostate résistant à la castration
Le phosphate d'estramostine et d'autres œstrogènes tels que l'éthinylestradiol sont beaucoup moins coûteux et pourraient offrir des avantages significatifs par rapport à certains des nouveaux traitements du cancer de la prostate résistant à la castration, en particulier en ce qui concerne la santé osseuse, la cognition et l'état métabolique des patients atteints d'un cancer de la prostate .
Mécanisme D'action
Target of Action
Estramustine, an antineoplastic agent, primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen .
Mode of Action
This compound is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA replication and cell division . By alkylating DNA and other cellular components, it disrupts these processes, leading to DNA damage and cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
This compound is initially dephosphorylated in the gastrointestinal tract, then hepatically oxidated and hydrolyzed to this compound, estromustine (oxidized isomer of this compound), estrone, and estradiol . The time to peak is 2 to 3 hours . The elimination half-life of estromustine is 13.6 hours . It is excreted primarily in feces, with trace amounts in urine .
Result of Action
The result of this compound’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . In vitro, this compound and its metabolite estromustine are cytotoxic in human prostatic cancer cell lines and have been shown to induce mitotic arrest at metaphase .
Safety and Hazards
Estromustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . Common side effects of this compound may include breast swelling or tenderness, impotence, nausea, diarrhea, upset stomach, swelling, trouble breathing, leg cramps, or abnormal liver function tests .
Orientations Futures
Estromustine is used for the palliative treatment of patients with metastatic and/or progressive carcinoma of the prostate . It may take up to 3 months before your doctor can tell if this medication is helpful for your condition . Be sure to tell your doctor how you are feeling during your treatment with estramustine .
Propriétés
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYROHIFVWHMR-UGTOYMOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978673 | |
| Record name | Estromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62899-40-5 | |
| Record name | Leo 271 f | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


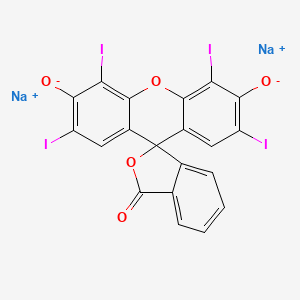
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
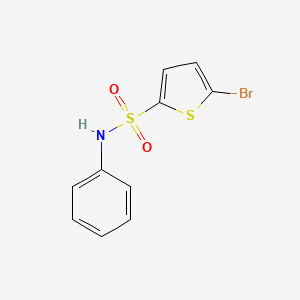
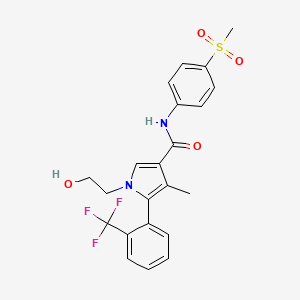
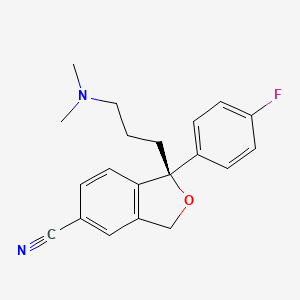
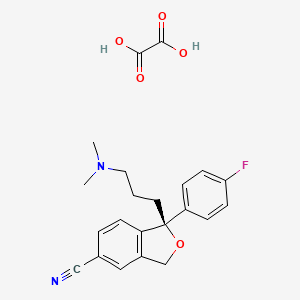
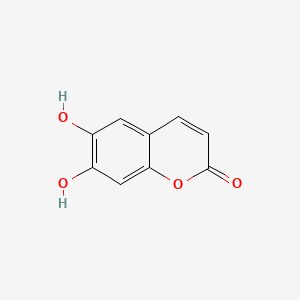
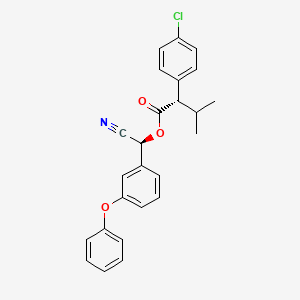
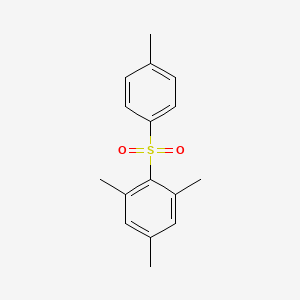
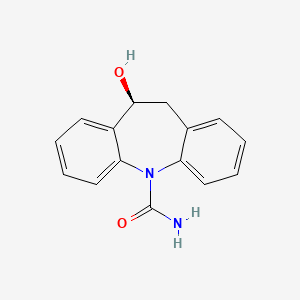
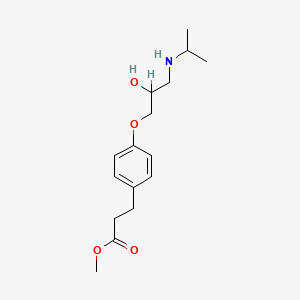
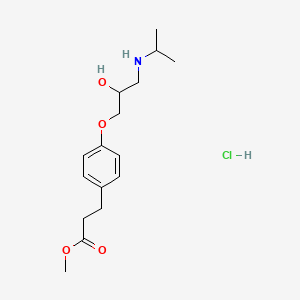
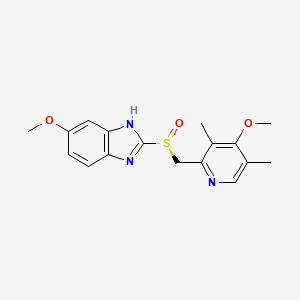
![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
